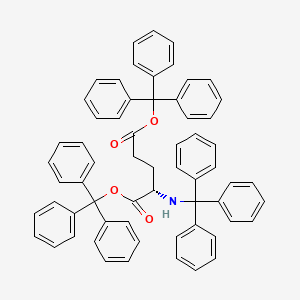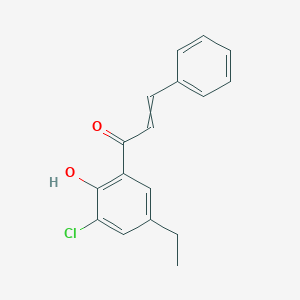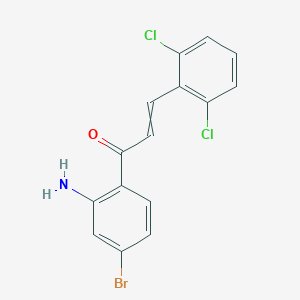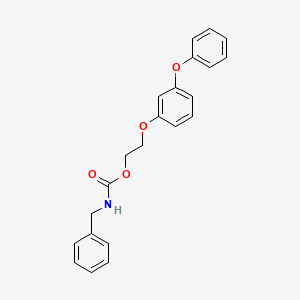
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is a complex organic compound characterized by the presence of multiple triphenylmethyl groups attached to an L-glutamate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate typically involves the protection of the L-glutamate amino group followed by the introduction of triphenylmethyl groups. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common reagents include triphenylmethyl chloride and bases such as pyridine or triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The triphenylmethyl groups can be oxidized to form triphenylmethyl cations.
Reduction: Reduction reactions can target the ester or amide functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triphenylmethyl groups can yield triphenylmethyl cations, while reduction of the ester groups can produce alcohols.
科学的研究の応用
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate involves its ability to interact with various molecular targets through its triphenylmethyl groups. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Triphenylmethyl chloride: A simpler compound with similar reactivity but lacking the L-glutamate backbone.
Triphenylmethylamine: Contains a triphenylmethyl group attached to an amine, offering different reactivity and applications.
Triphenylmethanol: Features a hydroxyl group instead of the L-glutamate backbone, used in different contexts.
Uniqueness
Bis(triphenylmethyl) N-(triphenylmethyl)-L-glutamate is unique due to its combination of multiple triphenylmethyl groups with an L-glutamate backbone
特性
CAS番号 |
920283-82-5 |
|---|---|
分子式 |
C62H51NO4 |
分子量 |
874.1 g/mol |
IUPAC名 |
ditrityl (2S)-2-(tritylamino)pentanedioate |
InChI |
InChI=1S/C62H51NO4/c64-58(66-61(51-34-16-4-17-35-51,52-36-18-5-19-37-52)53-38-20-6-21-39-53)47-46-57(63-60(48-28-10-1-11-29-48,49-30-12-2-13-31-49)50-32-14-3-15-33-50)59(65)67-62(54-40-22-7-23-41-54,55-42-24-8-25-43-55)56-44-26-9-27-45-56/h1-45,57,63H,46-47H2/t57-/m0/s1 |
InChIキー |
WPNDXGAWXMTQLH-SMWREMLRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)


![1h-Imidazo[4,5-b]thieno[3,2-e]pyridine](/img/structure/B14199367.png)


![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)

